Formic acid

Catalog No.
S528342
CAS No.
64-18-6
M.F
CH2O2
HCOOH
M. Wt
46.025 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formic acid

CAS Number

64-18-6

Product Name

Formic acid

IUPAC Name

formic acid

Molecular Formula

CH2O2
HCOOH

Molecular Weight

46.025 g/mol

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)

InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-N

SMILES

C(=O)O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes
Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons.
Miscible with water
1000.0 mg/mL
Solubility in water: miscible
miscible with water, alcohol, glycerin, ether
Miscible

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)O

Description

The exact mass of the compound Formic acid is 46.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)1000000 mg/l (at 25 °c)21.73 m1000 mg/ml at 25 °cmiscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenesdissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons.miscible with water1000.0 mg/mlsolubility in water: misciblemiscible with water, alcohol, glycerin, ethermiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

Chromatography

  • Mobile phase modifier: Formic acid is a common additive in liquid chromatography (LC). It helps improve peak separation, especially for analyzing biomolecules with acidic or basic properties.
  • Buffering agent: When combined with sodium formate or ammonium formate, formic acid acts as a buffer in aqueous mobile phases for LC. This allows researchers to control the pH within a specific range, crucial for separating certain compounds.

Biomass Conversion and Sustainability

  • Hydrogen storage: Formic acid is being explored as a potential carrier for hydrogen storage []. When heated in the presence of a catalyst, formic acid releases hydrogen gas. This offers a safer and more manageable way to store hydrogen compared to the highly flammable gas itself [].
  • Renewable fuel production: Researchers are investigating the use of formic acid as a feedstock for producing sustainable fuels like biofuels for airplanes []. Formic acid can be derived from carbon dioxide using renewable electricity, offering a carbon-neutral way to produce clean fuels [].

Other Research Applications

  • Antibacterial properties: Formic acid's antimicrobial properties are being studied for its potential use in disinfectants and food preservation [].
  • Chemical synthesis: Formic acid is a valuable intermediate in various organic syntheses due to its reducing properties.

Formic acid, scientifically known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, fuming liquid characterized by a pungent odor. The name "formic" derives from the Latin word formica, meaning "ant," as formic acid was first isolated from ant secretions. It has a boiling point of approximately 100.8 °C and a melting point of 8.4 °C, and it is highly soluble in water, forming a corrosive solution that can irritate skin and mucous membranes .

Physical Properties

  • Molecular Weight: 46.03 g/mol
  • Density: 1.22 g/cm³
  • Odor: Pungent, penetrating
  • Appearance: Colorless liquid

Formic acid is a corrosive and hazardous compound. Here are some safety concerns:

  • Skin and eye contact: Can cause severe irritation, burns, and blistering [].
  • Inhalation: Exposure to vapors can irritate the respiratory tract [].
  • Ingestion: Highly toxic if swallowed [].
  • Flammability: Can ignite readily and produce irritating fumes when burned [].

Formic acid exhibits various chemical properties, primarily due to its acidic nature and ability to act as a reducing agent. Key reactions include:

  • Reduction Reactions: Formic acid can reduce mercuric chloride to mercurous chloride:
    HCOOH+2HgCl2Hg2Cl2+2HCl+CO2\text{HCOOH}+2\text{HgCl}_2\rightarrow \text{Hg}_2\text{Cl}_2+2\text{HCl}+\text{CO}_2
  • Reactions with Bases: It reacts exothermically with both organic and inorganic bases, generating heat and forming salts .
  • Dehydration Reaction: When combined with concentrated sulfuric acid, formic acid dehydrates to produce carbon monoxide:
    HCOOHH2SO4CO+H2O\text{HCOOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{CO}+\text{H}_2\text{O}

Formic acid can be synthesized through several methods:

  • From Carbon Monoxide: The most common industrial method involves reacting carbon monoxide with sodium hydroxide to produce sodium formate, which is then acidified.
  • From Methyl Formate: Another method involves the base-catalyzed reaction of carbon monoxide with methanol to produce methyl formate, which is subsequently hydrolyzed to formic acid.
  • Natural Sources: It can also be extracted from natural sources like ant venom or produced during the fermentation of certain plant materials .

Research indicates that formic acid interacts with various substances, leading to significant chemical transformations:

  • Reactivity with Metals: It reacts with active metals to release hydrogen gas.
  • Formation of Toxic Gases: When combined with certain compounds like cyanides or diazo compounds, it can generate toxic gases .

Studies also explore its role in organic synthesis and its potential use in interstellar chemistry due to its reactivity .

Formic acid shares similarities with other carboxylic acids but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Acetic AcidC₂H₄O₂Weaker acid; commonly used in vinegar
Propionic AcidC₃H₆O₂Used as a preservative; slightly stronger than acetic acid
Butyric AcidC₄H₈O₂Characteristic odor; found in rancid butter
Lactic AcidC₃H₆O₃Produced during fermentation; weaker than formic acid

Uniqueness of Formic Acid:

  • Formic acid is a stronger acid compared to acetic acid due to the absence of electron-donating groups that stabilize its conjugate base.
  • It acts as both an acid and a reducing agent due to its aldehyde-like characteristics.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue.
Water or Solvent Wet Solid; Liquid
Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH]
Liquid
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
colourless, highly corrosive liquid/characteristic pungent odour
Colorless liquid with a pungent, penetrating odor.
Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]

Color/Form

Colorless fuming liquid
Colorless liquid [Note: Often used in an aqueous solution]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

46.005479302 g/mol

Monoisotopic Mass

46.005479302 g/mol

Boiling Point

213.3 °F at 760 mmHg (NTP, 1992)
101 °C
224 °F (90% solution)

Flash Point

156 °F (NTP, 1992)
156 °F
156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup)
138 °F, open cup
69 °C
122 °F (90% solution, open-cup)
(oc) 122 °F (90% solution)

Heavy Atom Count

3

Taste

SOUR

Vapor Density

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
1.59 (Air = 1)
Relative vapor density (air = 1): 1.6
1.6

Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink
1.220 at 20 °C/4 °C
Bulk density 10.16 lb/gal at 20 °C
Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03
Relative density (water = 1): 1.2
1.2
1.22 (90% solution)

LogP

-0.54
-0.54 (LogP)
-0.54
log Kow = -0.54

Odor

Pungent, penetrating odor

Odor Threshold

Odor Threshold Low: 1.6 [mmHg]
Odor Threshold High: 340.0 [mmHg]
Odor threshold from AIHA
Water: 1700 mg/L; air 49 uL/L; Odor safety class E. E= less than 10% of attentive persons can detect TLV concentration in the air.
Detection threshold: 4.50x10+2 mg/L (liq) and 4.50x10-1 mg/L (gas) /Purity not specified/
Detection threshold: 6.25x10-1 ppm, 6.25x10-2 ppm and 8.30x10+1 ppm /Medium water; purity not specified/
Detection threshold: 1.50x10+3 ppm /Purity not specified/
For more Odor Threshold (Complete) data for FORMIC ACID (6 total), please visit the HSDB record page.

Decomposition

The substance decomposes on heating and on contact with strong acids (sulfuric acid) producing carbon monoxide.
The slow decomposition in storage of 98-100% formic acid with liberation of carbon monoxide led to rupture of the sealed glass containers. In absence of gas leakage, a full 2.5 L bottle would develop a pressure of over 7 bar during 1 yr at 25 °C. Explosive decomposition of formic acid on a clean nickel ... surface was studied, using deuteroformic acid. A full 1 L bottle of 96% formic acid burst when the ambient temp fell to -6 °C overnight and the contents froze and expanded. Gas pressure from previous partial decomposition may also have contributed.
When heated to decomposition it emits acrid smoke and irritating fumes.
Formic acid decomposes slowly during storage and more rapidly under fire conditions, forming carbon monoxide.

Appearance

Solid powder

Melting Point

47.1 °F (NTP, 1992)
8.3 °C
8.4 °C
8 °C
20 °F (90% solution)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0YIW783RG1

Related CAS

14523-98-9
141-53-7 (hydrochloride salt)
15843-02-4 (unspecified nickel salt)
15907-03-6 (unspecified copper salt)
27115-36-2 (chromium(+3) salt)
3349-06-2 (nickel(+2) salt)
3495-35-0 (rubidium salt)
3495-36-1 (cesium salt)
4464-23-7 (cadmium salt)
540-69-2 (ammonium salt)
544-17-2 (calcium salt)
544-18-3 (cobalt(+2) salt)
544-19-4 (copper(+2) salt)
556-63-8 (lithium salt)
557-39-1 (magnesium salt)
557-41-5 (zinc salt)
590-29-4 (potassium salt)
592-89-2 (strontium salt)
63182-21-8 (chromium(+3)-hydrochloride[4:1:1] salt)
68134-59-8 (unspecified copper-nickel salt)
68310-83-8 (unspecified copper-ammonium salt)
70179-79-2 (ammonium[4:1] salt)
7056-83-9 (unspecified lead salt)
7360-53-4 (aluminum salt)
811-54-1 (lead(+2) salt)
992-98-3 (thallium(+1) salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Treatment of varroosis (Varroa destructor) in honey bee colonies with and without brood

Therapeutic Uses

Medication (vet): appears to prevent candida growth in partridges exposed to candida after receiving treated feed (20 mL of 6% solution/100 g feed for 1 week and then 2% soln). Similarly, a 15% solution can be used to control an outbreak of candida albicans.
THERAPEUTIC CATEGORY: Caustic

Pharmacology

Formic Acid is a reagent comprised of the organic chemical formic acid that cleaves proteins into peptides at the C- or N-terminal side of an aspartate residue.

ATC Code

QP53AG30

Mechanism of Action

Formic acid is an inhibitor of the mitochondrial cytochrome oxidase causing histotoxic hypoxia. The most significant acid load results from the hypoxic metabolism. Urinary acidification is affected by formic acid.
Formic acid is a mitochondrial toxin, and exerts effects primarily in areas (such as the retina or basal ganglia) that poorly tolerate an interruption in the energy supplied by oxidative phosphorylation.

Vapor Pressure

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992)
42.6 [mmHg]
42.59 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 20 °C: 4.6
35 mmHg

Pictograms

Corrosive

Impurities

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/

Other CAS

64-18-6

Absorption Distribution and Excretion

Formic acid is readily metabolized and eliminated by the body.
Formic acid is absorbed from the gastrointestinal tract, via the lungs and the intact skin. The absorbed substance is degraded to carbon dioxide (CO2) and water and is partially excreted unchanged in the urine.
The dose-dependent elimination of formate was investigated in the rat using both in vitro and in vivo systems. The in situ perfused liver was used to define the kinetics of hepatic metabolism and obtain initial in vitro estimates of the hepatic metabolism parameters. Formate was eliminated from the perfused rat liver following the Michaelis-Menten kinetics. Estimates of the Michaelis-Menten parameters obtained from the perfused liver studies were used in a two-compartment pharmacokinetic model of the dose-dependent elimination of formate in vivo. A good fit of the model to the observed in vivo data was obtained. Initial estimates of the Michaelis-Menten parameters, Vmax and Km, obtained from the perfused liver model, were within 40% of the final fitted values of these parameters in the in vivo model.
Some formic acid may be excreted unchanged, the amt depending on the species, dose, and route of admin.
During hemodialysis in a methanol poisoned patient, formate elimination followed first order kinetics with a plasma half-life of 165 min. The mean dialyzer (1.6 at 59 mL) clearance of formate was 148 mL/min at a blood flow of 215 mL/min. Distribution volume was 0.5 L/kg. Formate is more effectively removed by hemodialysis than methanol. /Formate/
For more Absorption, Distribution and Excretion (Complete) data for FORMIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

Formate is a normal constituent of intermediary metabolism ... /of formic acid/. Formate is metabolized in the rat primarily via the one carbon pool, but in some circumstances the catalase-peroxidative pathway may serve as an alternative route of oxidation. Oxidation occurs in a variety of organs and tissues, including liver, lung, and erythrocytes, the end products being carbon dioxide and water.
Enzyme pathways involved in detoxification of hydrogen peroxide, formaldehyde, and formic acid, which are produced as a consequence of oxidative demethylation by the cytochrome P-450 system, were examined in isolated hepatocytes from phenobarbital pretreated rats. The formaldehyde produced during oxidative demethylation in isolated hepatocytes is rapidly oxidized to formic acid. Depletion of cellular reduced glutathione by pretreatment of rats with diethylmaleate decreases the rate of formic acid production, and therefore, it appears that formaldehyde produced by oxidative demethylation is oxidized by formaldehyde dehydrogenase, an enzyme which requires but does not consume reduced glutathione. Because of the rapid nonenzymatic reaction of formaldehyde with reduced glutathione, this enzyme system may be viewed as essential to prevent the loss of reduced glutathione due to S-hydroxymethylglutathione formation. Reduced glutathione concentration in isolated hepatocytes decreased rapidly following addition of substrates undergoing oxidative demethylation. Addition of other cytochrome P-450 substrates which do not undergo demethylation did not result in such a dramatic oxidation of reduced glutathione. Formic acid, produced during oxidative demethylation acts as a substrate for the peroxidatic mode of catalase, but also binds to catalase as an anionic ligand. This binding decreases the catalase concentration detectable by cyanide titration and therefore appears to inhibit the catalytic reaction mode.
The major part of the absorbed formic acid is metabolized in the liver, but partially also in the intestinal mucosa, lungs, kidneys and spleen. Formic acid is oxidized in relation to folate and according to a catalase-peroxidative mechanism. Formic acid is metabolized into CO2 considerably more slowly in primates than in rats. The species sensitivity to methanol intoxication (metabolic acidosis caused by formic acid) is possibly dependent on the tetrahydrofolate concentration.
Formic acid was excreted in the urine of rabbits during inhalation of methyl alcohol ... .
For more Metabolism/Metabolites (Complete) data for FORMIC ACID (8 total), please visit the HSDB record page.

Wikipedia

Formic acid
Propranolol

Biological Half Life

... Mean half-life of serum formate was 2.6 hr, when methanol metabolism was assumed blocked by fomepizole and no folinic acid was given. ... /formate/
The biologic half-life /of formic acid/ is between 15 minutes and 1 hour.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Cosmetics -> Preservative

Methods of Manufacturing

Synthesis of formic acid by hydrolysis of methyl formate is based on a two-stage process: in the first stage, methanol is carbonylated with carbon monoxide; in the second stage, methyl formate is hydrolyzed to formic acid and methanol.
Formic acid is produced as a byproduct in the liquid-phase oxidation of hydrocarbons to acetic acid. In the United States, butane is used as the hydrocarbon, and ca. 50 kg of formic acid is produced per ton of acetic acid. In Europe, the oxidation of naphtha is preferred, and up to 250 kg of formic acid is produced per ton of acetic acid in this process.
Hydrolysis of Formamide: ... Formic acid is produced this way in a threestage process. In the first stage, methanol is carbonylated to yield methyl formate. ... In the second stage, formamide is produced by ammonolysis of ethyl formate. ... In the third stage, sulfuric acid is used to hydrolyze formamide to formic acid and ammonium sulfate. ... The residual formic acid is distilled so that dry, pure ammonium sulfate is produced at the kiln end. The yield of formic acid exceeds 90%.
The reaction of sodium formate or calcium formate with strong mineral acids, such as sulfuric and nitric acids, is the oldest known process for producing formic acid commercially. If formates or sodium hydroxide are available cheaply or occur as byproducts in other processes, formic acid can still be produced economically in this manner.
(1) By treatment of sodium formate and sodium acid formate with sulfuric acid at low temperatures and distilling in vacuo; (2) by acid hydrolysis of methyl formate; (3) as a by-product in the manufacture of acetaldehyde and formaldehyde.

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Construction
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Formic acid: ACTIVE
Method of purification: rectification.
... When sufficiently diluted ... can increase the vitality of yeast ...
Union Carbide /discontinued formic acid production/ in 1983. Celanese ... is now the only USA formic acid producer.
The only significant U.S. producer of formic acid is Hoechst-Celanese which operates a butane oxidation process.
Thermal degradation of polyethylene during manufacturing may result in the release of formic acid.

Analytic Laboratory Methods

Method: NIOSH 2011, Issue 1; Procedure: ion chromatography, conductivity detection; Analyte: formate ion; Matrix: air; Detection Limit: 2 ug formate per sample.
Method: OSHA ID-186SG; Procedure: ion chromatography; Analyte: formic acid; Matrix: air; Detection Limit: 0.0016 ppm.
A method is described for the determination of volatile organic acids in the atmosphere, motor exhausts, and engine oils. Atmospheric organic acids were collected on a KOH impregnanted quartz filter and derivatized to p-bromophenacyl esters. The derivatives were analyzed by high-resolution capillary gas chromatography and gas chromatography-mass spectrometry.

Clinical Laboratory Methods

A method for analysis of formic acid in concentration of approx 0.2 mg/l in body fluids and tissues is described. Formate dehydrogenase analysis is done in two steps. In the first step, a 0.1 ml sample of blood, urine, or tissue extraction is mixed with 0.1 of 10 mmol/l nicotinamide adenine dinucleotide soln, 0.1 ml of potassium phosphate buffer, and 50 ul of formate dehydrogenase soln. The mixture is incubated for 15 min at 37 °C then 0.1 ml of diaphorase soln, 50 ul of resazurin soln and 0.5 ml of phosphate buffer (pH 6.00, 200 mmol/l) are added. Fluorescence is measured.
Formic acid was determined in eggs and egg products using a column chromatographic method or gas chromatographic method. /Extracted by sulfuric acid and phosphotungstic acid/

Storage Conditions

Store in a dry, well-ventilated place. Separate from oxidizing materials and alkaline substances.
Protect against physical damage. Store in a cool, dry, well-ventilated location. Outdoors or detached storage is preferred.
Separated from strong oxidants, strong bases, strong acids, and food and feedstuffs. Well closed. Keep in a well-ventilated room.
Store indoors, in original container, out of direct sunlight, in a cool, dry, and well-ventilated area away from sulphuric acid, oxidizing agents, and sources of ignition and away from the reach of children. Avoid heat, sparks, and open flames. Do not eat, drink or smoke in areas of use or storage. Use caution when opening the container, especially in warm weather, i.e.: open outdoors and stay upwind. Keep separate to prevent cross-contamination of other pesticides, fertilizer, food, or feed. /Mite-Away Quick Strips/

Stability Shelf Life

May deteriorate in normal storage and cause hazard.

Dates

Modify: 2023-08-15
1: Liu DM, Zhou S, Chen JM, Xia WT. [Distribution of Formic Acid after Methanol Intoxication in Rats]. Fa Yi Xue Za Zhi. 2015 Dec;31(6):450-3. Chinese. PubMed PMID: 27141803.
2: Oshoma CE, Greetham D, Louis EJ, Smart KA, Phister TG, Powell C, Du C. Screening of Non- Saccharomyces cerevisiae Strains for Tolerance to Formic Acid in Bioethanol Fermentation. PLoS One. 2015 Aug 18;10(8):e0135626. doi: 10.1371/journal.pone.0135626. eCollection 2015. PubMed PMID: 26284784; PubMed Central PMCID: PMC4540574.
3: Lukasik-Głębocka M, Sommerfeld K, Kapala M, Adamek R, Panieński P, Zielińska-Psuja B, Samborski W. [Usefulness of blood formic acid detection in the methanol poisoning in the practice of clinical toxicology department-preliminary assessment]. Przegl Lek. 2014;71(9):475-8. Polish. PubMed PMID: 25632785.
4: Lastauskienė E, Zinkevičienė A, Girkontaitė I, Kaunietis A, Kvedarienė V. Formic acid and acetic acid induce a programmed cell death in pathogenic Candida species. Curr Microbiol. 2014 Sep;69(3):303-10. doi: 10.1007/s00284-014-0585-9. Epub 2014 Apr 22. PubMed PMID: 24752490.
5: Grunwald S, Mottet A, Grousseau E, Plassmeier JK, Popović MK, Uribelarrea JL, Gorret N, Guillouet SE, Sinskey A. Kinetic and stoichiometric characterization of organoautotrophic growth of Ralstonia eutropha on formic acid in fed-batch and continuous cultures. Microb Biotechnol. 2015 Jan;8(1):155-63. doi: 10.1111/1751-7915.12149. Epub 2014 Aug 13. PubMed PMID: 25123319; PubMed Central PMCID: PMC4321381.
6: Park C, Nam HG, Lee KB, Mun S. Optimal design and experimental validation of a simulated moving bed chromatography for continuous recovery of formic acid in a model mixture of three organic acids from Actinobacillus bacteria fermentation. J Chromatogr A. 2014 Oct 24;1365:106-14. doi: 10.1016/j.chroma.2014.09.005. Epub 2014 Sep 16. PubMed PMID: 25240652.
7: Farrell SF, Osmotherly PG, Rivett DA, Cornwall J. Formic acid demineralization does not affect the morphometry of cervical zygapophyseal joint meniscoids. Anat Sci Int. 2015 Jan;90(1):57-63. doi: 10.1007/s12565-014-0248-8. Epub 2014 Jul 3. PubMed PMID: 24989670.
8: Koivunen E, Jaakkola S, Heikkilä T, Lampi AM, Halmemies-Beauchet-Filleau A, Lee MR, Winters AL, Shingfield KJ, Vanhatalo A. Effects of plant species, stage of maturity, and level of formic acid addition on lipolysis, lipid content, and fatty acid composition during ensiling. J Anim Sci. 2015 Sep;93(9):4408-23. doi: 10.2527/jas.2014-8813. PubMed PMID: 26440341.
9: Saipanya S, Srisombat L, Wongtap P, Sarakonsri T. Characterization and formic acid oxidation studies of PtAu nanoparticles. J Nanosci Nanotechnol. 2014 Oct;14(10):8053-5. PubMed PMID: 25942921.
10: Cai P, Xiong X, Xu Y, Yong Q, Zhu J, Shiyuan Y. [Discovery of the target genes inhibited by formic acid in Candida shehatae]. Wei Sheng Wu Xue Bao. 2014 Jan 4;54(1):104-13. Chinese. PubMed PMID: 24783860.
11: Hutson JR, Lubetsky A, Eichhorst J, Hackmon R, Koren G, Kapur BM. Adverse placental effect of formic acid on hCG secretion is mitigated by folic acid. Alcohol Alcohol. 2013 May-Jun;48(3):283-7. doi: 10.1093/alcalc/agt008. Epub 2013 Feb 13. PubMed PMID: 23408242.
12: Wang C, Henderson G. Repellent Effect of Formic Acid Against the Red Imported Fire Ant (Hymenoptera: Formicidae): A Field Study. J Econ Entomol. 2016 Apr;109(2):779-84. PubMed PMID: 26700488.
13: Johnson W Jr, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics. Int J Toxicol. 2016 Nov;35(2 suppl):41S-54S. Review. PubMed PMID: 27913772.
14: Zheng S, Doucette AA. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics. 2016 Apr;16(7):1059-68. doi: 10.1002/pmic.201500366. Epub 2016 Mar 10. PubMed PMID: 26840995.
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